Tetradeca-1,13-dien-3-yl Acetate
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Overview
Description
Tetradeca-1,13-dien-3-yl Acetate is a chemical compound with the molecular formula C16H28O2 and a molecular weight of 252.39 g/mol. It is a colorless oil that is soluble in chloroform and ethyl acetate. This compound is used in various scientific studies, particularly in the field of fatty acid metabolic disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradeca-1,13-dien-3-yl Acetate can be synthesized through various synthetic routes. One common method involves the esterification of tetradeca-1,13-dien-3-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Tetradeca-1,13-dien-3-yl Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetate ester to the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Tetradeca-1,13-dien-3-yl Acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in fatty acid metabolic disorders, such as ketoacidosis.
Medicine: Research includes its potential therapeutic applications in treating metabolic disorders.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Tetradeca-1,13-dien-3-yl Acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in fatty acid metabolism. The compound’s effects are mediated through its conversion to active metabolites that participate in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
9,12-Tetradecadien-1-ol, acetate: This compound has a similar structure and is used in similar applications.
(Z,E)-3,5-Tetradecadienyl acetate: Known for its use as an insect pheromone.
(Z,Z)-7,11-Tetradecadienyl acetate: Another insect pheromone with similar properties.
Uniqueness
Tetradeca-1,13-dien-3-yl Acetate is unique due to its specific applications in the study of fatty acid metabolic disorders and its potential therapeutic uses. Its structural features also make it a valuable building block in synthetic chemistry.
Properties
Molecular Formula |
C16H28O2 |
---|---|
Molecular Weight |
252.39 g/mol |
IUPAC Name |
tetradeca-1,13-dien-3-yl acetate |
InChI |
InChI=1S/C16H28O2/c1-4-6-7-8-9-10-11-12-13-14-16(5-2)18-15(3)17/h4-5,16H,1-2,6-14H2,3H3 |
InChI Key |
WJPXATJJMVNOMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CCCCCCCCCC=C)C=C |
Origin of Product |
United States |
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